molecular formula C17H21N5O3 B2639846 N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-85-6

N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2639846
M. Wt: 343.387
InChI Key: YRSSDHGVKQNBLV-UHFFFAOYSA-N
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Description

N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds within the 1,2,4-triazine family, including those with methoxyphenyl groups, is a subject of significant interest in organic chemistry due to their potential applications. For instance, Soliman et al. (1978) reported the synthesis of dihydro-1,2,4-triazines, highlighting methodologies that might be applicable to the synthesis of N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Soliman et al., 1978). These methodologies focus on the condensation reactions and subsequent modifications, offering insights into the chemical properties and reactivity of such compounds.

Potential Applications

  • Antitumor Activity : Studies on derivatives of imidazo and pyrazolo triazines have shown promising antitumor activities. Sztanke et al. (2007) explored the cytotoxic activities of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives against various carcinoma cells, revealing potential antitumor applications for similar compounds (Sztanke et al., 2007).

  • Synthetic Methodology Development : Research has also focused on developing new synthetic methodologies for 1,2,4-triazine derivatives. Ivanov et al. (2017) presented novel synthesis approaches for halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which could be relevant for the synthesis of N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, indicating a broader interest in expanding the chemical space of triazine derivatives (Ivanov et al., 2017).

  • Chemical Reactivity and Derivatization : The study of the reactivity of specific functional groups within the triazine core is crucial for the development of new compounds with potential applications in material science or drug development. Research on the reactivity of triazine derivatives by Mironovich and colleagues (2013) could provide a foundational understanding for manipulating N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide for specific scientific applications (Mironovich et al., 2013).

properties

IUPAC Name

N-butyl-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-4-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)12-5-7-13(25-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSDHGVKQNBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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